UCN-02
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Overview
Description
UCN-01, also known as 7-hydroxystaurosporine, is an indolocarbazole compound originally isolated from cultures of the Streptomyces species. It is structurally similar to staurosporine but has an additional hydroxy group on the lactam ring. UCN-01 acts as an ATP competitive inhibitor targeting several kinases, including protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. It has shown significant preclinical and clinical antitumor activity .
Preparation Methods
UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing this compound is acidified to convert it into UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized chemically from staurosporine through a three-step process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .
Chemical Reactions Analysis
UCN-01 undergoes various chemical reactions, including:
Oxidation: UCN-01 can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: UCN-01 can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include dimethyl sulfoxide, aqueous alkali solutions, and various oxidizing and reducing agents.
Scientific Research Applications
UCN-01 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study kinase inhibition and signal transduction pathways.
Biology: UCN-01 is employed in research to understand cell cycle regulation and apoptosis.
Medicine: It has shown promise as an anticancer agent, particularly in combination with DNA-damaging chemotherapeutic drugs.
Mechanism of Action
UCN-01 exerts its effects by inhibiting several key kinases involved in cell cycle regulation and signal transduction. It targets protein kinase C, cyclin-dependent kinases, and checkpoint kinase 1. By inhibiting these kinases, UCN-01 can abrogate DNA damage-induced cell cycle arrest, thereby sensitizing tumor cells to DNA damage-induced toxicity. This mechanism involves the activation of the mitogen-activated protein/extracellular signal-regulated kinase pathway, leading to the transcriptional induction of p21 and subsequent cell cycle arrest .
Comparison with Similar Compounds
UCN-01 is similar to staurosporine but has an additional hydroxy group on the lactam ring, which enhances its selectivity and potency as a kinase inhibitor. Other similar compounds include:
Staurosporine: A potent inhibitor of protein kinase C but less selective than UCN-01.
Flavopiridol: Another cyclin-dependent kinase inhibitor used in cancer therapy.
CGP 41251: A staurosporine derivative with potential antitumor activity . UCN-01’s uniqueness lies in its ability to selectively inhibit multiple kinases and its high antitumor activity, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m1/s1 |
InChI Key |
PBCZSGKMGDDXIJ-KRUBCLEUSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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